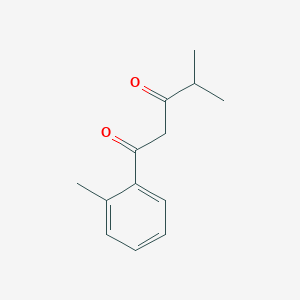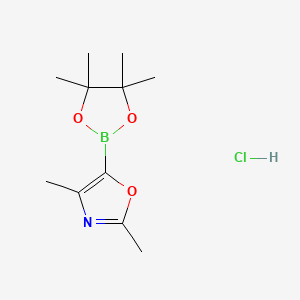
(5-Nitrothiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitrothiophen-3-yl)methanol: is an organic compound that belongs to the class of nitrothiophenes It features a thiophene ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitrothiophen-3-yl)methanol typically involves the reduction of 5-nitrothiophene-2-carbaldehyde. One common method includes dissolving 5-nitrothiophene-2-carbaldehyde in methanol and adding powdered sodium borohydride. The mixture is stirred at 0°C and then at room temperature for several hours. The solvent is then removed under reduced pressure to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Análisis De Reacciones Químicas
Types of Reactions: (5-Nitrothiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are common.
Substitution: Various electrophiles or nucleophiles can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: 5-Nitrothiophene-3-carboxylic acid.
Reduction: 5-Aminothiophene-3-ylmethanol.
Substitution: Depending on the substituent introduced, various functionalized thiophenes can be obtained
Aplicaciones Científicas De Investigación
Chemistry: (5-Nitrothiophen-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a building block for designing molecules that can interact with biological targets .
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and other electronic materials .
Mecanismo De Acción
The mechanism of action of (5-Nitrothiophen-3-yl)methanol depends on its specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, influencing their function .
Comparación Con Compuestos Similares
5-Nitrothiophene-2-carbaldehyde: A precursor in the synthesis of (5-Nitrothiophen-3-yl)methanol.
5-Aminothiophene-3-ylmethanol: A reduced form of the compound with different reactivity and applications.
Thiophene-2-carboxylic acid: Another thiophene derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a hydroxymethyl group on the thiophene ring.
Propiedades
Fórmula molecular |
C5H5NO3S |
|---|---|
Peso molecular |
159.17 g/mol |
Nombre IUPAC |
(5-nitrothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2 |
Clave InChI |
MEFGIBFSOQRRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3aR,6aR)-2H,3H,3aH,6aH-furo[3,2-b]furan-3-ol](/img/structure/B13472541.png)


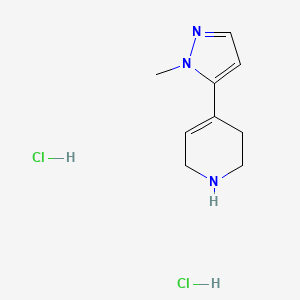
![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
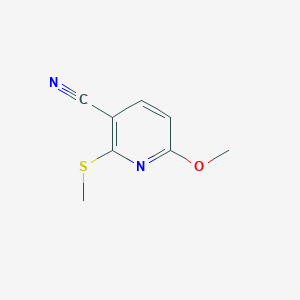
![{1H,2H,3H-pyrrolo[2,3-b]pyridin-2-yl}methanol hydrochloride](/img/structure/B13472578.png)

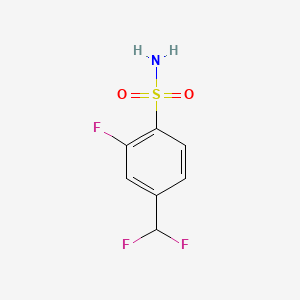

![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
